N-(4-methoxyphenyl)pyridin-3-amine

Description

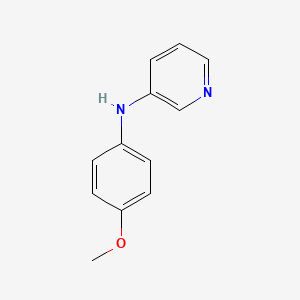

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMWLYBEGIABST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668441 | |

| Record name | N-(4-Methoxyphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562085-85-2 | |

| Record name | N-(4-Methoxyphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methoxyphenyl Pyridin 3 Amine and Its Derivatives

Direct Amination and Coupling Reactions

Direct amination and cross-coupling reactions represent the most straightforward approaches to construct the N-(4-methoxyphenyl)pyridin-3-amine scaffold. These methods typically involve the reaction of a pre-functionalized pyridine (B92270) ring with 4-methoxyaniline or vice versa.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N bonds, offering high efficiency and broad substrate scope. The Buchwald-Hartwig amination and the Ullmann condensation are the most prominent methods in this category.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. masterorganicchemistry.comwikipedia.orgebyu.edu.tr For the synthesis of this compound, this would typically involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with 4-methoxyaniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. masterorganicchemistry.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. masterorganicchemistry.com

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpyridine and regenerate the Pd(0) catalyst. masterorganicchemistry.comebyu.edu.tr

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative to palladium-based methods for C-N bond formation. researchgate.net Traditionally, this reaction required harsh conditions, such as high temperatures. researchgate.net However, the development of ligand-assisted Ullmann reactions has allowed for milder reaction conditions. For the synthesis of this compound, this would involve the coupling of a 3-halopyridine with 4-methoxyaniline using a copper catalyst, often in the presence of a ligand like N-methylglycine or L-proline, and a base in a suitable solvent like DMSO. youtube.com The reaction mechanism is believed to involve the formation of a copper(I) amide species that reacts with the aryl halide. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Synthesis of N-Arylpyridines

| Catalyst/Ligand | Reactants | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | 2-amino-4-(pyridin-3-yl)pyrimidine, Aryl bromide | Sodium tert-butoxide | Toluene | 27-82 | Current time information in Bangalore, IN. |

| Pd(OAc)₂ / BINAP | 3-bromopyridine, Aniline (B41778) | NaOtBu | Toluene | 85 | masterorganicchemistry.com |

| CuI / N-methylglycine | Aryl iodide, Amine | K₂CO₃ | DMSO | Good to Excellent | youtube.com |

| CuI / L-proline | Aryl bromide, Amine | K₂CO₃ | DMSO | Good to Excellent | youtube.com |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming C-N bonds. In this reaction, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. For pyridines, the electron-withdrawing nature of the nitrogen atom makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netnih.gov

Direct SNAr at the 3-position of an unsubstituted pyridine ring is generally disfavored due to the lack of resonance stabilization of the intermediate Meisenheimer complex. nih.gov However, the presence of a strong electron-withdrawing group at an appropriate position can activate the 3-position for nucleophilic attack. For instance, a nitro group at the 2- or 4-position can facilitate the substitution of a leaving group at the 3-position. A study has shown the successful substitution of a nitro group at the 3-position of a pyridine-4-carboxylate with a fluoride (B91410) anion, indicating that with appropriate activation, SNAr at the 3-position is feasible. nih.gov Therefore, a potential, albeit likely challenging, route to this compound could involve the reaction of a 3-halopyridine activated with a strong electron-withdrawing group with 4-methoxyaniline. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, suggesting that a 3-fluoropyridine, if appropriately activated, could be a suitable substrate. nih.gov

Table 2: Nucleophilic Aromatic Substitution on Pyridine Derivatives

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO, 120 °C | Methyl 3-fluoropyridine-4-carboxylate | 38 | nih.gov |

| 2-Fluoropyridine | NaOEt | EtOH | 2-Ethoxypyridine | - | nih.gov |

| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | - | researchgate.net |

Multi-Component Reactions and Heterocycle Annulation Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. youtube.comorgsyn.org Several MCRs are known for the synthesis of the pyridine core, such as the Hantzsch pyridine synthesis and the Guareschi-Thorpe reaction. orgsyn.org

The Hantzsch dihydropyridine (B1217469) synthesis , followed by oxidation, is a classic method for constructing the pyridine ring. It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. orgsyn.org By using 4-methoxyaniline as the nitrogen source, it is conceivable to synthesize a dihydropyridine precursor that, upon oxidation, could lead to a derivative of N-(4-methoxyphenyl)pyridine.

The Guareschi-Thorpe reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base to form a 2-pyridone, which can be further functionalized. While not a direct route to this compound, these MCRs provide a versatile platform for the synthesis of highly substituted pyridines, which could then be converted to the target compound through subsequent functional group interconversions.

Heterocycle annulation pathways, where a new ring is fused onto an existing one, can also be employed. For instance, a suitably substituted acyclic precursor containing the 4-methoxyphenylamino moiety could be cyclized to form the pyridine ring.

Derivatization Strategies of the this compound Core

Once the core structure of this compound is synthesized, it can be further modified at various positions to create a library of derivatives for structure-activity relationship studies.

Functionalization at the Pyridine Moiety

The pyridine ring can be functionalized through several methods, including electrophilic aromatic substitution and C-H functionalization. Direct electrophilic substitution on pyridine is often challenging due to the deactivating effect of the nitrogen atom and requires harsh conditions. However, the reactivity can be enhanced by converting the pyridine to its N-oxide. quimicaorganica.org The N-oxide is more susceptible to electrophilic attack, primarily at the 4-position, and the oxide can be subsequently removed. quimicaorganica.org

Direct C-H functionalization of pyridines has emerged as a powerful strategy to introduce various substituents without the need for pre-functionalized starting materials. arizona.eduacs.org These methods often employ transition metal catalysts to selectively activate and functionalize specific C-H bonds on the pyridine ring.

Modifications at the Phenyl and Methoxy (B1213986) Substituents

The phenyl ring of the 4-methoxyphenyl (B3050149) group is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. quora.comlibretexts.org This allows for the introduction of various substituents at the ortho positions relative to the methoxy group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. libretexts.org

The methoxy group itself can be a point of modification. O-demethylation is a common transformation to convert the methoxy group into a hydroxyl group, which can then be further functionalized. wikipedia.org This reaction is typically achieved using strong acids like HBr or Lewis acids like BBr₃. More recently, greener methods using HCl in water have been developed for the demethylation of aromatic methyl ethers. uantwerpen.be

Table 3: Common Derivatization Reactions

| Reaction Type | Reagents | Position of Functionalization | Resulting Functional Group |

|---|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | Ortho to -OCH₃ on phenyl ring | Nitro (-NO₂) |

| Electrophilic Bromination | Br₂ | Ortho to -OCH₃ on phenyl ring | Bromo (-Br) |

| O-Demethylation | BBr₃ or HBr | Methoxy group | Hydroxyl (-OH) |

| N-Oxidation | m-CPBA | Pyridine nitrogen | N-Oxide |

Formation of Imine and Hydrazone Derivatives

The synthesis of imine and hydrazone derivatives is a fundamental strategy in organic chemistry, often serving as a crucial step in the construction of more complex heterocyclic systems. These reactions typically involve the condensation of a primary amine or hydrazine (B178648) with a carbonyl compound.

Hydrazone derivatives, in particular, are valuable intermediates. For instance, hydrazide-hydrazone derivatives can be synthesized through the reaction of a hydrazine compound with a ketone. A relevant example is the reaction of cyanoacetylhydrazine with 3-acetylpyridine, which yields a hydrazide-hydrazone derivative. nih.gov This product can then undergo a series of heterocyclization reactions to form various pyridine, thiazole, and thiophene (B33073) derivatives. nih.gov The general structure of the formed hydrazide-hydrazone was confirmed by 1H-NMR and 13C-NMR spectroscopy, identifying key functional groups such as CH3, CH2, CN, C=N, and C=O. nih.gov

Another significant pathway involves the formation of hydrazone derivatives from isonicotinohydrazide. For example, 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, a hydrazone-type structure, is prepared by reacting 4-methoxyphenyl isothiocyanate with isonicotinohydrazide. nih.gov This intermediate can then be used in further synthetic steps, such as cyclization reactions. nih.goviucr.org

The formation of imines is also a key process. A general method involves the reaction of a ketone, such as 4-methoxyacetophenone, with an amine, like (R)-(+)-α-methylbenzylamine, to form the corresponding imine. google.com This imine can then be subjected to catalytic reduction to produce the desired amine product. google.com The Leuckart reaction is another classic method that proceeds via an imine intermediate to produce amines from ketones. google.com

These methodologies highlight the versatility of imine and hydrazone formation in generating a diverse array of derivatives from precursors related to this compound.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Cyanoacetylhydrazine | 3-Acetylpyridine | Hydrazide-hydrazone | nih.gov |

| 4-Methoxyphenyl isothiocyanate | Isonicotinohydrazide | Hydrazone-carbothioamide | nih.gov |

| 4-Methoxyacetophenone | (R)-(+)-α-Methylbenzylamine | Imine | google.com |

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of N-aryl pyridinamines and their derivatives. Both homogeneous and heterogeneous catalytic systems have been employed to facilitate key bond-forming reactions.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are instrumental in specific transformations. A notable example is the use of a Cobalt(II) catalyst in the synthesis of a 1,3,4-oxadiazole (B1194373) derivative. nih.goviucr.org In this process, 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide undergoes an unexpected cyclization catalyzed by cobalt(II) acetate (B1210297) or CoCl₂·6H₂O. nih.goviucr.org The reaction proceeds in a methanol (B129727) and chloroform (B151607) mixture, and upon stirring, leads to the formation of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate with a yield of 60.6%. nih.goviucr.org The infrared spectrum of the product confirms the transformation, showing the disappearance of the C=O band and the appearance of a new band corresponding to the C=N bond. nih.gov

| Reactant | Catalyst | Product | Yield | Reference |

| 2-Isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide | CoCl₂·6H₂O | N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivative | 60.6% | nih.goviucr.org |

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and reusability. A prominent strategy is the catalytic hydrogen autotransfer (HA) or hydrogen borrowing process for the N-alkylation of amines with alcohols. nih.gov This method avoids the use of toxic alkyl halides and reduces waste. nih.gov

An iridium/graphene nanostructured catalyst (GIrNC) has been shown to be effective for this transformation. The mechanism involves three main steps: (a) the catalyst facilitates the dehydrogenation of an alcohol to form a carbonyl compound, (b) the amine then reacts with the in-situ generated carbonyl to form an imine, and (c) the imine is subsequently reduced by the catalyst using the hydrogen borrowed from the alcohol to produce the N-alkylated amine. nih.gov

Another advanced heterogeneous catalytic approach involves the direct use of dinitrogen (N₂) as a nitrogen source for the synthesis of arylamines. This is achieved through a one-pot/two-step protocol using a palladium catalyst in the presence of lithium as a reductant. nih.gov The reaction proceeds through the in-situ formation of lithium nitride (Li₃N), which then acts as the nitrogen source for the C-N bond formation. nih.gov While this method is powerful for creating N-containing molecules directly from N₂, it requires relatively harsh conditions. nih.gov

The hydrogenation of imines is another area where heterogeneous catalysts are crucial. For example, after the formation of an imine from 4-methoxyacetophenone, the subsequent reduction is carried out using a 10% Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the corresponding amine. google.com

| Reaction Type | Catalyst | Key Features | Reference |

| N-alkylation of amines with alcohols | Iridium/graphene nanostructured catalyst (GIrNC) | Hydrogen autotransfer mechanism, avoids alkyl halides | nih.gov |

| Direct nitrogenation | Palladium / Lithium | Uses N₂ as a nitrogen source via in-situ Li₃N formation | nih.gov |

| Imine Hydrogenation | 10% Pd/C | Reduction of C=N bond to C-N bond | google.com |

Spectroscopic and Structural Characterization of N 4 Methoxyphenyl Pyridin 3 Amine and Analogs

X-ray Diffraction Studies

Single Crystal X-ray Diffraction Analysis for Molecular Geometry

The analysis of analogs provides critical data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. In a study of N-(4-methoxyphenyl)picolinamide (MPPA), single-crystal X-ray diffraction revealed that the molecule crystallizes in the monoclinic space group P2₁/n. nih.govnih.gov The asymmetric unit contains a single molecule where most non-hydrogen atoms are nearly coplanar. nih.gov

A key feature is the dihedral angle between the pyridine (B92270) and the benzene (B151609) rings, which is 14.25 (5)° in MPPA. nih.gov This near-planarity is significant for the electronic properties of the molecule. The conformation of the methoxy (B1213986) group is also nearly planar relative to the benzene ring, with a C9—C10—O2—C13 torsion angle of 7.5 (5)°. nih.gov The structure is further stabilized by intramolecular hydrogen bonds, which create ring motifs and lock the conformation. nih.gov For instance, in MPPA, two intramolecular hydrogen bonds, N2—H2⋯N1 and C8—H8⋯O1, are observed. nih.gov

| Crystal Data for N-(4-Methoxyphenyl)picolinamide (MPPA) nih.gov | |

| Parameter | Value |

| Chemical formula | C₁₃H₁₂N₂O₂ |

| Formula weight | 228.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.0082 (9) |

| b (Å) | 16.941 (3) |

| c (Å) | 13.013 (2) |

| β (°) | 96.67 (2) |

| Volume (ų) | 1096.3 (3) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.319 |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.gov This technique maps the different types of close contacts on the molecular surface. For N-(4-methoxyphenyl)picolinamide, the Hirshfeld surface analysis shows that H⋯H interactions are the most significant, accounting for 47% of all intermolecular contacts. nih.gov This high percentage indicates the importance of van der Waals forces in the crystal packing. nih.gov

Other significant interactions include C⋯H (22%) and O⋯H (15.4%) contacts. nih.gov The O⋯H contacts signify strong hydrogen bonding, while C⋯H interactions can represent weaker C—H⋯π forces that contribute to crystal stability. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, in the analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, fingerprint plots clearly distinguish the contributions of (C)H⋯O (11.6%) and (C, N)H⋯N (10.8%) contacts to the surface area. nih.gov

| Contribution of Intermolecular Contacts to the Hirshfeld Surface of N-(4-Methoxyphenyl)picolinamide (MPPA) nih.gov | |

| Interaction Type | Contribution (%) |

| H⋯H | 47.0 |

| C⋯H/H⋯C | 22.0 |

| O⋯H/H⋯O | 15.4 |

| N⋯H/H⋯N | 5.0 |

| C⋯C | 4.8 |

| C⋯N/N⋯C | 3.4 |

| C⋯O/O⋯C | 1.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the structure of molecules in solution. By analyzing the spectra of analogs, the characteristic chemical shifts for N-(4-methoxyphenyl)pyridin-3-amine can be reliably predicted.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridyl and methoxyphenyl rings, as well as a singlet for the methoxy group protons.

Based on data from analogs like 2-(4-methoxyphenyl)pyridine, the methoxy group (–OCH₃) protons typically appear as a singlet around δ 3.87 ppm. rsc.org The aromatic protons of the 4-methoxyphenyl (B3050149) group usually present as two doublets in the range of δ 6.9-8.0 ppm, characteristic of a para-substituted benzene ring. rsc.org The protons on the pyridine ring will exhibit more complex splitting patterns and chemical shifts depending on their position relative to the nitrogen atom and the amine bridge. For example, in 2-(3-methoxyphenyl)pyridine, the pyridine protons appear in a range from δ 7.18 to 8.71 ppm. rsc.org

| ¹H NMR Data for Selected Analogs | |||

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 2-(4-Methoxyphenyl)pyridine | CDCl₃ | 8.70–8.64 (m, 1H), 8.05–7.90 (m, 2H), 7.75–7.60 (m, 2H), 7.23–7.12 (m, 1H), 7.07–6.97 (m, 2H), 3.87 (s, 3H) | rsc.org |

| 2-(3-Methoxyphenyl)pyridine | CDCl₃ | 8.71–8.66 (m, 1H), 7.76–7.67 (m, 2H), 7.59 (dd, 1H), 7.56–7.51 (m, 1H), 7.37 (t, 1H), 7.24–7.18 (m, 1H), 6.97 (m, 1H), 3.88 (s, 3H) | rsc.org |

| (E)-1-(2-bromophenyl)-N-(4-methoxyphenyl)methanimine | CDCl₃ | 8.87 (s, 1H, CH=N), 8.22 (dd, 1H), 7.61 (dd, 1H), 7.40 (t, 1H), 7.33-7.26 (m, 3H), 6.98-6.91 (m, 2H), 3.84 (s, 3H, OCH₃) | rsc.org |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms in the molecule. For this compound, signals are expected for the methoxy carbon, the carbons of the two aromatic rings, and the carbon atoms bonded to nitrogen.

Data from the isomeric analog N-(4-methoxyphenyl)pyridin-4-amine provides a close approximation of the expected chemical shifts. researchgate.net The methoxy carbon (–OCH₃) signal is consistently found around δ 55.2-55.5 ppm. rsc.org The carbons of the methoxyphenyl ring typically appear in the δ 114-161 ppm range, with the carbon bearing the methoxy group (C-O) resonating at the most downfield position (e.g., δ 160.3 ppm in 2-(4-methoxyphenyl)pyridine). rsc.org The pyridine ring carbons are observed between δ 119 and 157 ppm. rsc.org The carbon atoms bonded directly to the electronegative nitrogen atom will show characteristic shifts influenced by the electronic nature of the aromatic systems.

| ¹³C NMR Data for Selected Analogs | ||

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(4-Methoxyphenyl)pyridine rsc.org | CDCl₃ | 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2 |

| 2-(3-Methoxyphenyl)pyridine rsc.org | CDCl₃ | 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 |

| N-(4-methoxyphenyl)pyridin-4-amine researchgate.net | Not specified | Data available but specific shifts not listed in abstract |

Vibrational Spectroscopy

The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. For this compound, key expected vibrational modes would include:

N-H stretching: A characteristic band in the region of 3300-3500 cm⁻¹, indicative of the secondary amine. In a study of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine, the N-H stretching vibration was observed in the 3400-3500 cm⁻¹ range. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methoxy group) would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the aromatic rings and the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

C-N stretching: The stretching vibration of the aryl-amine C-N bond would likely appear in the 1250-1360 cm⁻¹ range.

C-O stretching: The ether linkage of the methoxy group would exhibit a strong absorption band, typically in the 1000-1300 cm⁻¹ region.

A study on 4-methoxyphencyclidine HCl showed significant aliphatic C-H absorbance in the 2800-3000 cm⁻¹ region and a peak-rich region between 500-1600 cm⁻¹ useful for discriminative purposes. researchgate.net

Table 1: Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Methoxy Group | C-H Stretch | < 3000 |

| Aromatic Rings | C=C Stretch | 1400 - 1650 |

| Pyridine Ring | C=N Stretch | 1400 - 1650 |

| Aryl-Amine | C-N Stretch | 1250 - 1360 |

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not available in the provided search results, the technique is highly effective for observing symmetric vibrations and skeletal modes of aromatic rings, which often produce strong Raman signals. For a molecule like this, Raman spectroscopy would be particularly useful for characterizing the vibrations of the pyridine and benzene rings.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and photoluminescence, provides insights into the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic systems. A study of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine reported on its UV-Vis spectroscopic properties. researchgate.net Similarly, the electronic spectrum of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate showed an absorption at 338 nm, attributed to a π–π* transition. iucr.org For furopyridine derivatives, absorption bands in the region of 250 to 390 nm are attributed to π → π* and n → π* transitions. researchgate.net

Table 2: UV-Vis Absorption Data for an Analogous Compound

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|

Aminopyridines and their derivatives are known to exhibit fluorescence. nih.govsciforum.net The fluorescence properties, including the emission wavelength and quantum yield, are often sensitive to the molecular structure and the solvent environment. epa.gov

A study on 2-amino-6-phenylpyridine-3,4-dicarboxylates, which are structurally related to the compound of interest, demonstrated fluorescence emission around 480 nm with quantum yields ranging from 0.31 to 0.44, depending on the substituent on the amino group. nih.gov Another related compound, N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, displays fluorescence at 418 nm upon excitation at 338 nm in a DMSO solution. iucr.org These findings suggest that this compound is also likely to be fluorescent, with its specific emission characteristics depending on factors such as solvent polarity and substitution patterns. The fluorescence rate constant for 4-aminopyridine (B3432731) indicates an n,π* character in various solvents. epa.gov

Table 3: Fluorescence Data for Analogous Compounds

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (tert-butyl substituent) | Ethanol (B145695) | 390 | 480 | 0.34 | nih.gov |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (benzyl substituent) | Ethanol | 390 | 480 | 0.44 | nih.gov |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (cyclohexyl substituent) | Ethanol | 390 | 480 | 0.31 | nih.gov |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, the molecular ion peak (M+) is expected at an m/z corresponding to its molecular weight, which is 200.24 g/mol . sigmaaldrich.comamericanelements.com The presence of an odd number of nitrogen atoms (two in this case) results in a molecular ion with an even mass, consistent with the nitrogen rule in mass spectrometry.

The fragmentation pattern of this compound can be predicted based on the established fragmentation behavior of aromatic amines and ethers. The molecule is expected to undergo characteristic cleavages that provide valuable structural information. The primary fragmentation pathways likely involve the cleavage of the C-N bond and the bonds within the methoxyphenyl and pyridinyl moieties.

One of the most common fragmentation patterns for amines is the α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For aromatic amines, fragmentation can also occur at the C-N bond connecting the two aromatic rings. Additionally, the methoxy group on the phenyl ring is susceptible to cleavage.

A plausible fragmentation of this compound would involve the initial loss of a methyl radical (•CH3) from the methoxy group, followed by the loss of a carbon monoxide (CO) molecule. Another significant fragmentation pathway could be the cleavage of the C-N bond between the pyridine and phenyl rings, leading to the formation of pyridin-3-amine and 4-methoxyphenyl fragments.

The expected fragments and their corresponding m/z values are detailed in the table below.

| m/z Value | Fragment Ion | Plausible Fragmentation Pathway |

| 200 | [C12H12N2O]+• | Molecular Ion |

| 185 | [C11H9N2O]+ | Loss of a methyl radical (•CH3) from the methoxy group |

| 157 | [C10H9N2]+ | Subsequent loss of carbon monoxide (CO) |

| 94 | [C5H6N2]+• | Cleavage of the C-N bond, forming pyridin-3-amine radical cation |

| 106 | [C7H6O]+• | Cleavage leading to a methoxyphenyl fragment with rearrangement |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which can be compared with the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a synthesized compound.

For this compound, with the molecular formula C12H12N2O, the theoretical elemental composition can be calculated as follows:

Carbon (C): (12 * 12.01) / 200.24 * 100% = 71.98%

Hydrogen (H): (12 * 1.01) / 200.24 * 100% = 6.04%

Nitrogen (N): (2 * 14.01) / 200.24 * 100% = 13.99%

Oxygen (O): (1 * 16.00) / 200.24 * 100% = 7.99%

In a research context, these theoretical values would be compared against the experimental results obtained from an elemental analyzer. A close agreement between the calculated and found values provides strong evidence for the compound's proposed structure and purity.

As a practical example from the literature, the elemental analysis of a related analog, N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate, demonstrates this principle. The researchers reported both the calculated and experimentally found elemental percentages. iucr.orgnih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 55.21 | 55.25 |

| Hydrogen (H) | 4.79 | 4.50 |

| Nitrogen (N) | 18.39 | 18.55 |

The close correlation between the calculated and found values in the analysis of this analog supports the successful synthesis and purification of the target compound. iucr.orgnih.gov A similar level of agreement would be expected for a pure sample of this compound.

Computational and Theoretical Investigations of N 4 Methoxyphenyl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that can be difficult or impossible to measure experimentally. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com It is particularly effective for studying the ground state properties of medium-to-large organic molecules. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net

For N-(4-methoxyphenyl)pyridin-3-amine, DFT calculations would yield the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, corresponding to the molecule's lowest energy conformation. nih.gov These theoretical calculations provide a detailed three-dimensional structure. Furthermore, DFT is used to compute thermodynamic properties and vibrational frequencies, which can be compared with experimental data from techniques like FT-IR and Raman spectroscopy to validate the computational model. dntb.gov.uaresearchgate.net

Table 1: Representative Theoretical Geometric Parameters for Diaryl Amine and Methoxy-Aromatic Linkages Calculated by DFT (Note: These are illustrative values based on similar structures, as specific experimental data for this compound were not available in the searched literature.)

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C-N (amine-pyridine) | ~1.40 Å |

| Bond Length | C-N (amine-phenyl) | ~1.42 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | O-CH₃ (methoxy) | ~1.43 Å |

| Bond Angle | C-N-C (amine bridge) | ~128° |

| Bond Angle | C-O-C (methoxy bridge) | ~118° |

| Dihedral Angle | Pyridine-N-Phenyl | Variable (defines conformation) |

This interactive table is based on typical values found in computational studies of similar aromatic amine and methoxy-substituted compounds.

While DFT is powerful, it can be computationally demanding for very large molecules or for molecular dynamics simulations involving many thousands of atoms. Semi-empirical quantum-chemical methods, such as AM1, PM3, and the more recent OMx series, offer a faster alternative. scispace.com These methods simplify the complex equations of ab initio approaches by neglecting certain integrals and introducing parameters derived from experimental or high-level theoretical data to compensate for the approximations. scispace.comresearchgate.net

For large-scale systems or high-throughput virtual screening, semi-empirical methods can be used for initial geometry optimizations and conformational searches of this compound and its derivatives. The resulting structures can then be used as starting points for more accurate, but computationally expensive, DFT calculations. researchgate.net

Molecular Structure Optimization and Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Molecular structure optimization is a computational process that seeks to find the geometry with the minimum potential energy. nih.gov For this compound, this involves adjusting all bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs a molecule's reactivity, spectroscopic behavior, and intermolecular interactions. Electronic structure analysis provides a framework for understanding these properties.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a donor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a crucial descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.govnih.gov DFT calculations are commonly used to determine the energies of these frontier orbitals. iucr.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties Calculated by DFT (Note: These are representative values from studies on related aromatic amine and pyridine (B92270) derivatives.)

| Property | Symbol | Typical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.0 eV | Electron-donating capacity |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 eV | Electron-accepting capacity |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 eV | Chemical reactivity and kinetic stability researchgate.net |

| Chemical Hardness | η | 1.75 to 2.25 eV | Resistance to change in electron configuration |

| Electrophilicity Index | ω | ~3.0 to ~4.0 eV | Global electrophilic nature of the molecule iucr.org |

This interactive table presents typical ranges for electronic properties derived from FMO analysis of similar compounds.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. thaiscience.info It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species, identifying sites for both electrophilic and nucleophilic attack. researchgate.netnih.gov

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red/yellow) concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. thaiscience.info These sites represent the primary centers for hydrogen bonding and electrophilic attack. The most positive potential (blue) would be expected around the hydrogen atoms, particularly the amine proton (N-H), making it a potential hydrogen-bond donor site.

Charge Transfer Analysis

Charge transfer phenomena are crucial in understanding the electronic behavior of molecules like this compound. This analysis often involves the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In molecules with distinct electron-donating and electron-accepting moieties, the promotion of an electron from the HOMO to the LUMO upon excitation can lead to an intramolecular charge transfer (ICT).

For this compound, the methoxy group (-OCH3) on the phenyl ring acts as a strong electron-donating group, enriching the phenylamine fragment with electron density. Conversely, the pyridine ring is relatively electron-deficient. Computational studies on analogous systems, such as other substituted aminopyridines, suggest that the HOMO is predominantly localized on the electron-rich methoxyphenylamine portion of the molecule. In contrast, the LUMO is expected to be centered on the electron-accepting pyridine ring. This spatial separation of the frontier molecular orbitals is a hallmark of a charge-transfer system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap is generally indicative of a molecule that is more easily excitable and possesses a more pronounced charge-transfer character.

Mulliken and Other Atomic Charge Distributions

In this compound, the nitrogen atom of the pyridine ring is expected to possess a significant negative charge due to its high electronegativity. researchgate.net The nitrogen atom of the amino bridge and the oxygen atom of the methoxy group are also anticipated to be regions of negative charge. Conversely, the hydrogen atoms, particularly those attached to the amino group and the aromatic rings, will carry partial positive charges. The carbon atoms within the aromatic rings will exhibit a more complex charge distribution, influenced by the competing effects of the electron-donating methoxy group and the electron-withdrawing pyridine ring.

Below is a hypothetical data table of Mulliken atomic charges for selected atoms in this compound, based on trends observed in similar molecules calculated using Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set.

| Atom | Mulliken Charge (e) |

| N (pyridine) | -0.65 |

| C (pyridine, adjacent to N) | +0.35 |

| C (pyridine, C3-position) | +0.10 |

| N (amino bridge) | -0.40 |

| C (phenyl, attached to N) | +0.20 |

| C (phenyl, para to N) | -0.15 |

| O (methoxy) | -0.55 |

| C (methoxy) | +0.18 |

Note: These values are illustrative and based on computational studies of analogous compounds.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including vibrational, nuclear magnetic resonance (NMR), and electronic spectra.

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. nih.gov

For this compound, key vibrational modes would include the N-H stretching of the secondary amine, C-N stretching vibrations, C-O stretching of the methoxy group, and various aromatic C-H and C=C stretching and bending modes. The calculated wavenumbers are often scaled by an empirical factor to improve agreement with experimental values, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

A table of selected predicted vibrational wavenumbers for this compound is presented below, based on typical values for similar functional groups found in the literature.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| N-H Stretch | 3400 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (methoxy) | 2850 - 2950 |

| C=C Aromatic Ring Stretch | 1580 - 1620 |

| C-N Stretch | 1250 - 1350 |

| Asymmetric C-O-C Stretch | 1230 - 1270 |

| Symmetric C-O-C Stretch | 1020 - 1060 |

Note: These are representative values based on computational studies of molecules with similar functional groups.

NMR spectroscopy is a powerful technique for elucidating molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. tandfonline.com

In the ¹H NMR spectrum of this compound, the protons of the pyridine ring are expected to resonate at a lower field (higher ppm) compared to those of the methoxyphenyl ring due to the electron-withdrawing nature of the pyridine nitrogen. The methoxy protons would appear as a characteristic singlet at a higher field. In the ¹³C NMR spectrum, the carbon atoms attached to the electronegative nitrogen and oxygen atoms would exhibit downfield shifts.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.5 - 8.5 | 120 - 150 |

| Phenyl Ring Protons | 6.8 - 7.2 | 114 - 155 |

| Amino Proton | 5.5 - 6.5 | N/A |

| Methoxy Protons | ~3.8 | ~55 |

Note: These are estimated chemical shift ranges based on experimental and computational data for analogous structures.

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating UV-Vis absorption and emission spectra. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths, which relate to the intensity of the electronic transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic systems and the intramolecular charge transfer (ICT) transition from the electron-rich methoxyphenylamine moiety to the electron-poor pyridine ring. The ICT band is typically broad and sensitive to the polarity of the solvent. The simulated emission spectrum, corresponding to fluorescence, would show a Stokes shift, with the emission maximum at a longer wavelength than the absorption maximum.

A hypothetical table of simulated UV-Vis absorption data is shown below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π-π* (Pyridine) | ~260 | 0.25 |

| π-π* (Phenyl) | ~280 | 0.40 |

| ICT (HOMO -> LUMO) | ~350 | 0.60 |

Note: These values are illustrative and based on TD-DFT calculations for similar donor-acceptor molecules.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often investigated for their non-linear optical (NLO) properties. NLO materials have applications in various photonic technologies. The key parameters that determine the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β).

Computational chemistry provides a powerful avenue for the prediction of these NLO properties. For molecules with a donor-π-acceptor (D-π-A) structure, a large difference in the dipole moments between the ground and excited states, coupled with a significant transition dipole moment, can lead to a large first hyperpolarizability (β). The presence of the electron-donating methoxy group and the electron-accepting pyridine ring in this compound suggests that this molecule could possess a notable NLO response. Theoretical calculations on similar D-π-A systems have shown that the magnitude of β is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. While a definitive quantitative prediction requires specific calculations, the molecular structure of this compound makes it a promising candidate for further investigation as an NLO material.

Reaction Mechanism Studies through Computational Approaches

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic properties dictate the feasibility and rate of a chemical transformation. For this compound, computational chemists would aim to:

Locate Transition State Geometries: Identify the precise three-dimensional arrangement of atoms at the peak of the energy barrier for a given reaction.

Frequency Analysis: Perform vibrational frequency calculations to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energetic Barrier Calculation: Determine the activation energy, which is the energy difference between the reactants and the transition state. This value is critical for predicting reaction kinetics.

At present, specific data tables detailing the computed transition state geometries, vibrational frequencies, or activation energies for reactions involving this compound are not available in published literature.

Reaction Pathway Elucidation and Energy Profiles

Beyond identifying the transition state, computational studies aim to map out the entire reaction pathway. This involves tracing the minimum energy path that connects reactants to products via the transition state. The outcome is a detailed reaction energy profile. Key components of this elucidation include:

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state links the intended species.

Reaction Energy Profile: A plot of the potential energy of the system as a function of the reaction coordinate. This profile visualizes the energy of reactants, intermediates, transition states, and products, providing a comprehensive thermodynamic and kinetic picture of the reaction.

Detailed reaction energy profiles and the elucidation of specific reaction pathways for this compound have not yet been the subject of dedicated computational investigation in accessible scientific reports.

Future computational work is necessary to build a foundational understanding of the mechanistic chemistry of this compound, which would be invaluable for its application in various fields of chemical research and development.

Reactivity Profile and Mechanistic Organic Chemistry of N 4 Methoxyphenyl Pyridin 3 Amine

Nucleophilic Reactivity of Amine Functions

The secondary amine bridge in N-(4-methoxyphenyl)pyridin-3-amine is a key functional group, exhibiting characteristic nucleophilic properties. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to a variety of functionalization reactions.

Common reactions involving the amine function include N-alkylation and N-acylation. For instance, methylation of the amine nitrogen can be achieved using reagents like methyl iodide in the presence of a base, such as sodium hydride, to yield the corresponding tertiary amine. nih.gov Acylation reactions can be performed using acyl chlorides or acid anhydrides to introduce an acyl group, forming an amide. The reactivity of the amine can be influenced by the electronic nature of the two aromatic rings it connects. The electron-donating methoxy (B1213986) group on the phenyl ring increases the electron density on the amine nitrogen, enhancing its nucleophilicity compared to diphenylamine. Conversely, the electron-withdrawing nature of the pyridine (B92270) ring slightly diminishes this effect.

In synthetic applications, the nucleophilicity of the amine is exploited to build more complex molecular architectures. For example, in the synthesis of related diarylamine derivatives, the secondary amine is often alkylated or acylated to modulate the compound's biological or material properties. nih.govnih.gov

Table 1: Representative Nucleophilic Reactions of the Amine Function

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I), Sodium hydride (NaH) | Tertiary amine | nih.gov |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide | nih.gov |

| Amide Coupling | Carboxylic acid, EDCI, HOBt | Amide | nih.gov |

Electrophilic Substitution Reactions on Aromatic Rings

This compound possesses two distinct aromatic rings that can undergo electrophilic substitution: the electron-rich 4-methoxyphenyl (B3050149) ring and the electron-deficient pyridine ring. The regioselectivity of these reactions is dictated by the directing effects of the substituents on each ring.

On the phenyl ring, the methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its ability to donate electron density via resonance. vaia.comlibretexts.orgorganicchemistrytutor.com This makes the positions ortho (C-3 and C-5) and para (C-2, relative to the amine) to the methoxy group particularly susceptible to electrophilic attack. However, since the para position is occupied by the amine linkage, electrophilic substitution will be strongly directed to the ortho positions (C-3 and C-5).

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene (B151609). The secondary amine group (-NH-) attached at the 3-position is an activating group and directs electrophiles to the ortho and para positions relative to itself (C-2, C-4, and C-6). The interplay between the deactivating nature of the ring nitrogen and the activating nature of the amine substituent determines the outcome. Often, electrophilic substitution on the pyridine ring requires harsh conditions. quimicaorganica.org However, the reactivity can be enhanced by converting the pyridine nitrogen to an N-oxide. quimicaorganica.org This modification increases the electron density of the ring, particularly at the 2- and 4-positions, facilitating substitution. quimicaorganica.org

When considering the entire molecule, electrophilic attack is more likely to occur on the activated methoxyphenyl ring unless specific conditions are employed to favor substitution on the pyridine ring. youtube.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Directing Group | Activating/Deactivating Effect | Predicted Position of Substitution | Reference |

|---|---|---|---|---|

| Phenyl | -OCH₃ | Strongly Activating | C-3, C-5 (ortho to -OCH₃) | vaia.comorganicchemistrytutor.comyoutube.com |

| Pyridine | -NH- | Activating | C-2, C-4, C-6 | libretexts.org |

| Pyridine Ring | Ring Nitrogen | Deactivating | Meta to N (C-3, C-5) | quimicaorganica.org |

Oxidation Reactions and Pathways

The oxidation of this compound can proceed through several pathways, primarily involving the secondary amine and the electron-rich aromatic systems. Diarylamines are known to undergo oxidative coupling reactions, which can be catalyzed by various metal complexes or achieved with stoichiometric oxidants. acs.orgnih.gov

One common pathway involves the formation of a diarylaminyl radical intermediate through single-electron transfer. lew.ro This radical can then undergo dimerization. The coupling can occur between the nitrogen atoms to form a tetraarylhydrazine (N-N coupling) or between carbon atoms of the aromatic rings (C-C coupling). acs.orglew.ro Copper-catalyzed aerobic oxidation, for example, has been shown to promote the N-N coupling of diarylamines to yield tetraarylhydrazines. acs.orgnih.gov

Alternatively, intramolecular C-C bond formation can lead to cyclized products. For instance, oxidative diaryl coupling can be used to synthesize carbazole (B46965) derivatives from diphenylamines. thieme-connect.de In the case of this compound, intramolecular coupling could potentially occur between the phenyl and pyridine rings, although this would depend on the specific oxidant and reaction conditions. The oxidation of diarylamines can also lead to the formation of quinone-imine type structures. lew.ro

Furthermore, the pyridine nitrogen can be selectively oxidized to the corresponding N-oxide using reagents like peracids or dimethyldioxirane. nih.gov Strategies have been developed to achieve this transformation selectively even in the presence of other oxidizable groups, such as aliphatic amines, by using an in situ protonation strategy. nih.gov

Table 3: Potential Oxidation Products of this compound

| Reaction Type | Oxidant Example | Potential Product | Mechanistic Intermediate | Reference |

|---|---|---|---|---|

| N-N Coupling | CuBr, O₂ | Tetraarylhydrazine derivative | Diarylaminyl radical | acs.orgnih.gov |

| C-C Coupling | PIFA, BF₃·OEt₂ | Carbazole-like fused system | Cation radical | thieme-connect.de |

| N-Oxidation | m-CPBA, DMDO | Pyridine-N-oxide derivative | - | nih.gov |

| Oxidative Spirocyclization | Heterogeneous Metal Catalysts, O₂ | Spirocyclohexadienones | Radical cation | d-nb.info |

Reduction Reactions and Product Transformations

The primary site for reduction in this compound is the pyridine ring. The aromatic pyridine ring can be reduced to either a partially hydrogenated tetrahydropyridine (B1245486) or a fully saturated piperidine (B6355638) ring.

Catalytic hydrogenation is a widely used method for this transformation. researchgate.net Various heterogeneous catalysts, such as platinum oxide, Raney nickel, or rhodium on carbon, under hydrogen pressure, can effectively reduce the pyridine ring. researchgate.netclockss.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the extent of reduction. For instance, rhodium-catalyzed transfer hydrogenation using formic acid as a hydrogen source has been shown to be effective for the reduction of pyridinium (B92312) salts to either tetrahydropyridines or piperidines with high chemoselectivity. liv.ac.uk

Chemical reducing agents can also be employed. Samarium diiodide (SmI₂) in the presence of water has been reported to reduce pyridine to piperidine under mild conditions. clockss.org Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can also lead to partially reduced pyridine rings, though its application to fused systems can be complex. nih.gov The methoxy group on the phenyl ring is generally stable under these reducing conditions.

Table 4: Reduction Products of the Pyridine Moiety

| Reduction Type | Reducing System Example | Product | Reference |

|---|---|---|---|

| Full Hydrogenation | H₂, PtO₂ or Rh/C | N-(4-methoxyphenyl)piperidin-3-amine | researchgate.netacs.org |

| Transfer Hydrogenation | HCOOH-Et₃N, [Cp*RhCl₂]₂ | Tetrahydropyridine or Piperidine derivative | liv.ac.uk |

| Chemical Reduction | SmI₂/H₂O | N-(4-methoxyphenyl)piperidin-3-amine | clockss.org |

| Partial Birch Reduction | Na, NH₃, ROH | Dihydropyridine (B1217469) derivative | nih.gov |

Cyclization and Annulation Reactions Involving the Pyridine and Amine Moieties

The structure of this compound is amenable to various cyclization and annulation reactions to form more complex, fused heterocyclic systems. These reactions often take advantage of both the amine functionality and the C-H bonds of the aromatic rings.

Palladium-catalyzed C-H activation and annulation strategies are powerful tools in this context. For example, the reaction of diarylamines with α,β-unsaturated carboxylic acids can lead to a [3+3] annulation to form 2-quinolinone derivatives or a [3+2] annulation to produce indoles, with the outcome being switchable by the reaction conditions (acidic vs. basic). nih.govnih.gov Applying this methodology to this compound could potentially yield novel fused systems incorporating the pyridine ring, such as derivatives of pyrido[3,4-d]pyrimidin-4(3H)-one. acs.org

Intramolecular oxidative C-C coupling, as mentioned in the oxidation section, is another important cyclization pathway. Using hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), it is possible to induce cyclization of diarylamines to form carbazoles in a metal-free manner. thieme-connect.de This could lead to the formation of a fused carbazole-like structure where the phenyl and pyridine rings are joined.

Furthermore, cyclization can be initiated from a precursor. For example, a related compound, 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, undergoes cobalt(II)-catalyzed cyclization to form N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine. iucr.orgnih.gov This highlights the potential of the N-(4-methoxyphenyl)amino moiety to participate in the formation of various heterocyclic rings.

Investigation of Reaction Kinetics and Thermodynamics

A detailed quantitative analysis of the reaction kinetics and thermodynamics for this compound is not extensively documented in the literature. However, qualitative insights can be drawn from mechanistic studies of related diarylamine reactions.

The kinetics of electrophilic aromatic substitution will be influenced by the activation energies for the formation of the different possible sigma-complex intermediates. The methoxy group strongly stabilizes the transition states for ortho and para attack on the phenyl ring, leading to faster reaction rates at these positions compared to the meta position or the pyridine ring. youtube.com

In oxidative coupling reactions, the thermodynamics of the process can dictate the final product distribution. For instance, in the copper-catalyzed coupling of carbazoles and diarylamines, the formation of a tetraarylhydrazine (N-N coupled product) can be kinetically favored, but this intermediate can undergo reversible N-N bond cleavage. This reversibility allows for the eventual formation of the more thermodynamically stable cross-coupled product. acs.orgnih.gov This suggests that the stability of potential products and intermediates plays a crucial role in the reaction outcome.

Coordination Chemistry of N 4 Methoxyphenyl Pyridin 3 Amine and Its Ligands

Metal-Ligand Binding Interactions

The binding of N-(4-methoxyphenyl)pyridin-3-amine to metal ions is primarily governed by the presence of two nitrogen atoms with available lone pairs of electrons, making them Lewis basic sites. The specific mode of coordination can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.

Pyridine (B92270) Nitrogen as a Primary Ligating Site

The nitrogen atom within the pyridine ring is a well-established and strong donor site in coordination chemistry. wikipedia.org Its lone pair of electrons resides in an sp² hybrid orbital, which is readily available for forming a coordinate covalent bond with a metal ion. In the context of this compound, the pyridine nitrogen is expected to be the primary site of ligation. This is due to the generally higher basicity and accessibility of the pyridine nitrogen compared to the amine nitrogen. The coordination of the pyridine nitrogen to a metal center is a common feature in a vast array of transition metal complexes. wikipedia.org The strength of this M-N bond can be influenced by the electronic properties of the substituents on the pyridine ring, although in this case, the N-(4-methoxyphenyl)amino group at the 3-position is not expected to exert a strong electronic withdrawing or donating effect on the pyridine nitrogen. However, the sheer size of the entire ligand molecule can introduce significant steric hindrance, which may limit the number of ligands that can coordinate to a single metal center. For instance, while complexes with six pyridine ligands are known, they are generally less common and can be labile. wikipedia.org

Amine Nitrogen and Other Potential Donor Atoms as Ligating Sites

The secondary amine nitrogen atom linking the pyridine and methoxyphenyl rings presents another potential coordination site. This nitrogen atom also possesses a lone pair of electrons that can be donated to a metal ion. In many related pyridyl-amine ligands, both the pyridine and amine nitrogens participate in coordination, allowing the ligand to act in a bidentate fashion. researchgate.net For instance, in complexes with aminophosphonate derivatives of pyridine, the metal ions are often octahedrally surrounded by two pyridine and two amine nitrogens from two separate ligands. researchgate.net

Chelating Properties with Transition Metal Ions

The presence of two potential donor nitrogen atoms separated by a flexible bridge allows this compound to act as a chelating ligand. Chelation, the formation of a ring structure between a ligand and a metal ion, is an entropically favored process that leads to more stable complexes compared to those formed with monodentate ligands. When this compound coordinates through both the pyridine and amine nitrogens, it would form a six-membered chelate ring.

The effectiveness of this chelation depends on the specific transition metal ion. First-row transition metals like cobalt(II), nickel(II), and copper(II) are well-known to form stable complexes with N,N'-bidentate ligands. The geometry of the resulting complex would be dictated by the preferred coordination number of the metal ion and the steric constraints of the ligand. For example, with two ligands, an octahedral geometry could be achieved, formulated as [M(L)₂X₂], where L is the bidentate this compound and X is a monodentate anion. In some cases, the ligand might bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. acs.org

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure would be to dissolve the this compound ligand in a solvent such as ethanol (B145695) or methanol (B129727). A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in the same or a compatible solvent is then added to the ligand solution. The reaction mixture is often stirred and may require heating to facilitate the complex formation. The resulting complex may precipitate out of the solution upon formation or after cooling, and can then be isolated by filtration, washed, and dried. The molar ratio of metal to ligand used in the synthesis can influence the stoichiometry of the final product. nih.gov

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining how the ligand binds to the metal. Coordination of the pyridine nitrogen typically leads to a shift in the C=N stretching vibration frequencies of the pyridine ring. If the amine nitrogen is also involved in bonding, a change in the N-H stretching frequency would be observed.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps to confirm its empirical formula.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the geometry of the coordination sphere around the metal ion. researchgate.net

Magnetic Susceptibility Measurements: These measurements determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal ion and thus its oxidation state and spin state. researchgate.net

Structural Analysis of Metal-N-(4-methoxyphenyl)pyridin-3-amine Complexes

In a hypothetical octahedral complex of the type [M(L)₂Cl₂], where L is this compound acting as a bidentate ligand, the two ligands would likely arrange themselves to minimize steric clashes between the bulky methoxyphenyl groups. This could lead to various isomeric forms. If the ligand acts in a monodentate fashion through the pyridine nitrogen, complexes with stoichiometries like [M(L)₄Cl₂] could form, with a trans arrangement of the chloride ions being common for pyridine-containing complexes. wikipedia.org In polynuclear structures, the ligand could act as a bridge between two metal centers, with the pyridine nitrogen coordinating to one metal and the amine nitrogen to another. acs.org

Electronic and Magnetic Properties of Derived Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are intrinsically linked to the identity of the central metal ion and the geometry of the complex.

Electronic Properties: The UV-visible spectra of these complexes are expected to show bands corresponding to both ligand-centered (π→π* and n→π*) and metal-centered (d-d) electronic transitions. The ligand-centered transitions are likely to be shifted upon coordination compared to the free ligand. researchgate.net The d-d transitions, which are typically weaker, provide insight into the coordination geometry. For example, octahedral Co(II) complexes often exhibit multiple absorption bands in the visible region, while octahedral Ni(II) complexes also show characteristic absorptions. researchgate.net

Magnetic Properties: The magnetic behavior of these complexes is of particular interest. For complexes containing paramagnetic metal ions such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), the magnetic properties are determined by the spin state of the metal and any magnetic exchange interactions between adjacent metal centers in polynuclear complexes.

Simple mononuclear complexes are expected to exhibit paramagnetic behavior consistent with the number of unpaired electrons on the metal ion. For instance, a high-spin octahedral Co(II) complex (d⁷) would have three unpaired electrons and a magnetic moment that includes a significant orbital contribution. researchgate.net A Cu(II) complex (d⁹) would have one unpaired electron.

The following table summarizes the expected electronic and magnetic properties for hypothetical octahedral complexes of this compound with various first-row transition metals.

| Metal Ion | d-electron count | Expected Geometry | Expected Spin State | Typical Magnetic Moment (µeff) | Expected d-d Transitions |

| Co(II) | d⁷ | Octahedral | High-spin | 4.7-5.2 B.M. | Multiple bands in visible region |

| Ni(II) | d⁸ | Octahedral | High-spin | 2.9-3.4 B.M. | Multiple bands in visible/NIR region |

| Cu(II) | d⁹ | Distorted Octahedral | S = 1/2 | ~1.9-2.2 B.M. | Broad band in visible region |

Potential for Polynuclear and Supramolecular Assembly

The molecular architecture of this compound inherently possesses functionalities conducive to the formation of both polynuclear coordination complexes and extended supramolecular assemblies. The ligand's potential as a building block in metallosupramolecular chemistry stems from the strategic placement of its donor atoms and aromatic surfaces, which can be exploited to create intricate, higher-order structures.

The primary coordination site is the nitrogen atom of the pyridine ring, which can readily bind to a single metal center. However, the exocyclic amine nitrogen introduces the possibility of bridging between two or more metal ions, a critical feature for the construction of polynuclear species. While direct structural evidence for polynuclear complexes involving this compound is not extensively documented in the reviewed literature, the behavior of related 3-aminopyridine (B143674) ligands in coordination chemistry offers valuable insights. For instance, metal complexes incorporating 3-aminopyridine have been shown to form polymeric chains where the ligand bridges metal centers. researchgate.net This bridging can occur through the coordination of the pyridyl nitrogen to one metal and the amino nitrogen to another, or through the formation of hydrogen bonds involving the amine group that link individual complex units.

Beyond direct coordination to multiple metal centers, the formation of supramolecular assemblies is a highly probable outcome for complexes of this compound. These non-covalent structures are governed by a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and C-H···π interactions. The N-H proton of the secondary amine is a potent hydrogen bond donor, capable of interacting with suitable acceptors such as counter-ions, solvent molecules, or even the pyridine nitrogen of an adjacent ligand.

Furthermore, the aromatic rings of the pyridine and methoxyphenyl groups provide extensive surfaces for π-π stacking interactions. These interactions, where the electron-rich π systems of the rings align, are a significant driving force in the self-assembly of aromatic-rich molecules. The methoxy (B1213986) substituent on the phenyl ring can also influence the electronic nature of the π-system and participate in weaker C-H···O or C-H···π interactions, further directing the supramolecular architecture. The potential for such interactions is evident in complex cryptands containing pyridine units within their bridges, where C-H···π and π-π contacts dictate the association of individual molecules. nih.gov

Advanced Research Applications Excluding Biological/clinical

Materials Science Applications

The unique molecular architecture of N-(4-methoxyphenyl)pyridin-3-amine, which combines an electron-donating methoxyphenyl group with an electron-accepting pyridine (B92270) ring, makes it a promising candidate for various applications in materials science. This donor-acceptor structure is a key feature in the design of novel organic functional materials.

Components in Organic Electronic Devices

While extensive research specifically detailing the performance of this compound in organic electronic devices is still emerging, its structural motifs are found in compounds used for such applications. The presence of both an electron-rich aniline (B41778) derivative and an electron-deficient pyridine ring suggests its potential as a building block for materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Commercial suppliers of fine chemicals often categorize this compound under materials for organic electronics and OLEDs, indicating its relevance in this field.

Role in Photonic Materials

The photophysical properties of molecules containing the N-(4-methoxyphenyl)pyridine core structure have been a subject of investigation. For instance, a closely related compound, N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, has been synthesized and its photoluminescent properties characterized. iucr.orgnih.gov This compound exhibits fluorescence, a property that is crucial for photonic materials. iucr.org The electronic spectrum of this related molecule shows a π–π* transition at 338 nm, and it displays fluorescence at 418 nm upon excitation. iucr.org These findings suggest that the this compound framework has the potential to be a component of new fluorescent materials for applications in sensors, imaging, and light-emitting devices.

Electron-Transporting Materials

Chelating Agents in Functional Material Synthesis

The nitrogen atoms in the pyridine ring and the amine linkage of this compound can act as binding sites for metal ions, making it a potential chelating agent. The formation of metal complexes with organic ligands is a common strategy for creating functional materials with specific magnetic, optical, or catalytic properties. Research on a related 1,3,4-oxadiazole (B1194373) derivative containing the N-(4-methoxyphenyl)pyridine moiety has highlighted the general use of such compounds as chelating agents. nih.gov The synthesis of this related compound was itself catalyzed by a cobalt(II) complex, demonstrating the interaction of this class of molecules with metal ions. iucr.orgnih.gov The ability to form stable complexes with metals opens up possibilities for using this compound in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).

Catalytic Applications

The chemical reactivity of this compound also lends itself to applications in catalysis.

Organocatalysis Utilizing the Amine Moiety

The secondary amine group in this compound is a key functional group for organocatalysis. Amines are widely used as catalysts for a variety of organic reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, by forming nucleophilic enamines or activating substrates through hydrogen bonding. The pyridine nitrogen can also influence the catalytic activity by acting as a basic site or by coordinating to other species in the reaction mixture. While specific studies detailing the use of this compound as a primary organocatalyst are limited, the fundamental reactivity of its amine and pyridine components is well-established in the field of organocatalysis. For example, the addition of N-heterocycles to chalcones has been achieved using catalytic protocols, underscoring the catalytic potential of such amine structures. mdpi.com

Chemical Probes and Research Tools for Structure-Activity Relationship (SAR) Studies

There is no available research data detailing the use of this compound as a chemical probe or research tool for structure-activity relationship studies.

Future Directions and Emerging Research Avenues for N 4 Methoxyphenyl Pyridin 3 Amine